molecular formula C9H8FeO3 B3091001 Cyclohexadiene iron tricarbonyl CAS No. 12152-72-6

Cyclohexadiene iron tricarbonyl

Cat. No.: B3091001
CAS No.: 12152-72-6
M. Wt: 220 g/mol
InChI Key: OVNCEUCQDGRASI-UHFFFAOYSA-N
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Description

Cyclohexadiene iron tricarbonyl is an organometallic compound. It is a derivative of cyclohexadiene and its derivatives form diene iron tricarbonyl complexes . This complex is an orange liquid and is used in various applications including thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Synthesis Analysis

The synthesis of this compound involves several methods such as aldol-type condensations, pericyclic cyclizations, functional group interconversions and transformations, and organometallic and organocatalyzed reactions . Tricarbonyl cyclohexa-1,3-diene iron (0) derivatives of two biologically active molecules, N-acetyl cysteine and N-acetyl histamine and of a primary amine, n-butylamine, have been prepared .


Molecular Structure Analysis

The molecular formula of this compound is C9H8FeO3 . The presence of the metal lengthens the terminal olefinic CH bond by 0.002 Å and shortens the nonterminal olefinic CH by 0.001 Å .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, the tricarbonyliron(0) complex is sensitive to oxygen and moisture . Also, cyclization reactions are reported for a series of allylic thioester derivatives of this compound systems, leading to the formation of spiro thialactone derivatives .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.00 g/mol. It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 0 rotatable bond count .

Scientific Research Applications

Regiocontrol in Organic Synthesis

One of the notable applications of cyclohexadiene iron tricarbonyl is in achieving regiocontrol during the formation of carbon-carbon bonds. Research by Balázs and Stephenson (1995) explored nucleophilic additions to this compound, finding that the presence of added ligands like phosphines could assist carbonyl insertion to form functionalized cyclohexene rings. This process demonstrated a phosphine-controlled switch in regiochemistry, highlighting the complex's utility in precise synthetic pathways Balázs & Stephenson, 1995.

Synthesis of Functionalized Organic Compounds

This compound complexes have been utilized in the synthesis of various functionalized organic molecules. For instance, BanSooho et al. (1997) reported the preparation of m-acylphenol derivatives through reactions involving higher order cuprates, followed by treatment with acetic anhydride and carbon monoxide. This process afforded tricarbonyl cyclohexadiene iron complexes in good yield, which were subsequently converted to the desired m-acylphenol derivatives BanSooho, Sakurai, Hayashi, & Narasaka, 1997.

Asymmetric Synthesis and Stereochemistry

In asymmetric synthesis, this compound complexes have been shown to mediate the formation of cations with oxygenated side chains, contributing to the development of methodologies for the synthesis of chiral molecules. Research conducted by Randall, Stephenson, and Chrystal (1988) prepared such complexes and explored their reactions, demonstrating the potential of these complexes in the synthesis of compounds with specific stereochemical configurations Randall, Stephenson, & Chrystal, 1988.

Novel Synthetic Routes and Mechanistic Insights

Further research has delved into the novel synthetic routes enabled by this compound complexes. For example, studies have explored their reactivity patterns, such as the preparation of tricarbonyl cyclohexadienyl iron cations with functionalized side chains. These studies provide valuable mechanistic insights and broaden the scope of reactions achievable with organometallic complexes Anson, Hudson, Smyth, & Stephenson, 2001.

Safety and Hazards

Cyclohexadiene iron tricarbonyl is considered hazardous. It is a highly flammable liquid and vapor and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The future directions of Cyclohexadiene iron tricarbonyl research could involve exploring its reactivity towards different compounds and its potential applications in various fields .

Properties

IUPAC Name

carbon monoxide;cyclohexa-1,3-diene;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8.3CO.Fe/c1-2-4-6-5-3-1;3*1-2;/h1-4H,5-6H2;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNCEUCQDGRASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CC=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FeO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexadiene iron tricarbonyl
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Cyclohexadiene iron tricarbonyl
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Cyclohexadiene iron tricarbonyl
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Cyclohexadiene iron tricarbonyl
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Cyclohexadiene iron tricarbonyl
Reactant of Route 6
Cyclohexadiene iron tricarbonyl

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